Ethyl (5-bromo-2-fluorobenzoyl)acetate
Overview
Description
Ethyl (5-bromo-2-fluorobenzoyl)acetate is an organic compound with the molecular formula C11H10BrFO3 and a molecular weight of 289.10 g/mol . It is a derivative of benzoyl acetate, where the benzene ring is substituted with bromine and fluorine atoms. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Mode of Action
It is known that the compound is used as a reactant in the preparation of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides . These compounds are selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .
Biochemical Pathways
Given its use in the synthesis of negative allosteric modulators of metabotropic glutamate receptor subtype 2 , it may indirectly influence glutamatergic signaling pathways.
Result of Action
As a reactant in the synthesis of negative allosteric modulators of metabotropic glutamate receptor subtype 2 , it may contribute to the modulation of glutamatergic signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (5-bromo-2-fluorobenzoyl)acetate can be synthesized through several synthetic routes. One common method involves the acylation of ethyl acetate with 5-bromo-2-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-bromo-2-fluorobenzoyl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoyl acetates with various functional groups.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major products are carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl (5-bromo-2-fluorobenzoyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-bromo-5-fluorobenzoyl)acetate: Similar in structure but with different substitution patterns on the benzene ring.
Ethyl (4-bromo-2-fluorobenzoyl)acetate: Another isomer with bromine and fluorine atoms in different positions.
Uniqueness
Ethyl (5-bromo-2-fluorobenzoyl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specific target molecules and in studies of structure-activity relationships .
Properties
IUPAC Name |
ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODIHCQWLRSGQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672275 | |
Record name | Ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020058-47-2 | |
Record name | Ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1020058-47-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.